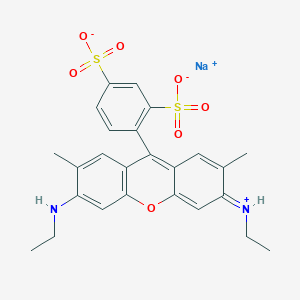

Sulforhodamine G

Content Navigation

Fluorescein photobleaches rapidly below pH 7; Rhodamine B adsorbs irreversibly to soils and membranes, causing signal loss. Sulforhodamine G eliminates these failures.

- 100% mass recovery in aquifer tracing - zero cationic binding ensures accurate hydrogeological transit times.

- pH-stable fluorescence (λex 531 nm/λem 552 nm) from pH 3 to 10 - replaces Fluorescein in unbuffered cytometry and fluorometer calibration.

- Membrane-impermeant polar tracer for ABCB1, ABCC1, ABCG2 efflux assays - low background binding enables precise multidrug resistance quantitation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Synonyms

Purity

Package Size

Sulforhodamine G is a highly water-soluble, anionic xanthene dye characterized by strong photophysical properties, including an excitation peak at approximately 531 nm and an emission peak at 552 nm. As a sulfonated derivative of rhodamine, it exhibits excellent hydrophilicity and acts as a highly effective polar tracer. In industrial and laboratory procurement, it is primarily sourced for its robust fluorescence quantum yield, exceptional photostability, and low adsorption characteristics in complex matrices [1]. These baseline properties make it a critical material for large-scale hydrological tracing, flow cytometric evaluation of efflux transporters, and as a reliable fluorescence reference standard where environmental stability is paramount.

Substituting Sulforhodamine G with more common, lower-cost alternatives like Rhodamine B or Fluorescein frequently leads to assay failure or severe data artifacts. Fluorescein suffers from rapid photobleaching and extreme pH sensitivity, losing significant fluorescence below pH 7, which invalidates quantitative measurements in unbuffered or variable-pH environments . Conversely, while Rhodamine B is photostable, its cationic nature causes severe adsorption to soils, rocks, and biological membranes, leading to massive signal loss (low mass recovery) in subsurface tracing and high background noise in cellular assays [1]. Sulforhodamine G’s specific sulfonation pattern prevents this matrix adsorption while maintaining pH-independent fluorescence from pH 3 to 10, making it non-interchangeable for high-fidelity quantification .

Matrix Adsorption and Mass Recovery

In subsurface and environmental tracing applications, tracer loss due to matrix adsorption is a critical failure point. Comparative hydrological studies demonstrate that Sulforhodamine G achieves near-complete mass recovery (up to 101% in karst conduit models) due to its anionic sulfonate groups repelling negatively charged geological substrates [1]. In contrast, the cationic benchmark Rhodamine B exhibits severe adsorption, resulting in significantly lower recovery rates and delayed breakthrough curves [2]. This quantitative difference in sorptivity ensures that Sulforhodamine G provides accurate flow and volume metrics without the signal attenuation seen in non-sulfonated analogs.

| Evidence Dimension | Mass Recovery / Matrix Adsorption |

| Target Compound Data | Up to 96-101% recovery in karst/phreatic systems; low sorptivity |

| Comparator Or Baseline | Rhodamine B (High sorptivity, severe mass loss, recovery often <30%) |

| Quantified Difference | >50% improvement in mass recovery compared to cationic rhodamines. |

| Conditions | Subsurface hydrological tracing in porous/karst media. |

Minimizing tracer adsorption is essential for preventing false-negative flow data and reducing the total required dosing mass in large-scale environmental procurement.

pH-Independent Fluorescence Stability

For reliable use as a reference standard or biological tracer, a fluorophore must resist environmental quenching. Sulforhodamine G maintains a stable, pH-independent absorption and fluorescence profile across a broad working range of pH 3 to 10 . In direct contrast, Fluorescein (Uranine)—a commonly procured alternative—exhibits extreme pH sensitivity, with its quantum yield dropping precipitously in acidic conditions (below pH 7). Furthermore, Sulforhodamine G yields a higher baseline fluorescence intensity than Rhodamine B under identical excitation conditions, allowing for a remarkably low detection limit of 0.01 µg/L [1].

| Evidence Dimension | pH-dependent fluorescence stability |

| Target Compound Data | Stable fluorescence from pH 3 to 10 |

| Comparator Or Baseline | Fluorescein (Severe fluorescence quenching below pH 7) |

| Quantified Difference | Complete signal retention (SRG) vs. near-total signal loss in acidic media (Fluorescein). |

| Conditions | Aqueous solutions, pH 3-10 range. |

Eliminates the need for strict pH buffering in assays and industrial tracing, reducing workflow complexity and preventing quantification errors.

Flow Cytometric Efflux Assays

The evaluation of multidrug resistance transporters (such as ABCB1, ABCC1, and ABCG2) requires fluorescent substrates that do not passively diffuse through membranes or non-specifically bind to cellular components. Sulforhodamine G is highly water-soluble and membrane-impermeant, acting as an excellent polar tracer. Its high quantum yield and low non-specific membrane partitioning make it a superior substrate for flow cytometric evaluation of efflux inhibition compared to lipophilic dyes like Rhodamine 123, which can exhibit high background binding and complex compartmentalization [1].

| Evidence Dimension | Non-specific membrane binding / Polar tracer fidelity |

| Target Compound Data | Membrane impermeant, strict fluid-phase/polar tracer |

| Comparator Or Baseline | Rhodamine 123 / Rhodamine B (Lipophilic, high non-specific membrane partitioning) |

| Quantified Difference | Strict compartmentalization vs. diffuse background staining. |

| Conditions | Live-cell flow cytometry for ABC transporter efflux. |

Ensures high signal-to-noise ratios in flow cytometry, critical for accurately quantifying the efficacy of efflux pump inhibitors in drug discovery.

Hydrological and Subsurface Tracing

Due to its exceptionally low adsorption to geological matrices and near-100% mass recovery, Sulforhodamine G is the premier choice for mapping underground watercourses, verifying hydraulic connections, and conducting transit time studies in karst or porous media [1]. It outperforms cationic rhodamines, which are lost to soil binding.

Fluorescence Reference Standards

Its pH-independent fluorescence (stable from pH 3 to 10) and high photostability make it an ideal calibration standard for fluorometers and flow cytometers. It is highly preferred over Fluorescein in protocols where maintaining a strict pH of 8.0+ is impractical.

ABC Transporter Inhibitor Screening

As a highly water-soluble, membrane-impermeant polar tracer, Sulforhodamine G is utilized as a specific substrate to evaluate the efflux activity of ABCB1, ABCC1, and ABCG2 transporters [2]. Its low background binding ensures precise quantification of multidrug resistance modulators in drug discovery workflows.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Use Classification

General Manufacturing Information

Explore Compound Types